An In-depth Technical Guide to 5-Benzyl-5-phenylimidazolidine-2,4-dione: Synthesis, Structural Elucidation, and Therapeutic Potential
An In-depth Technical Guide to 5-Benzyl-5-phenylimidazolidine-2,4-dione: Synthesis, Structural Elucidation, and Therapeutic Potential
Introduction: The Significance of the 5,5-Disubstituted Hydantoin Scaffold
The imidazolidine-2,4-dione, commonly known as the hydantoin ring, is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid structure, featuring hydrogen bond donors and acceptors, provides an ideal framework for the spatial orientation of substituents to interact with various biological targets.[1] When substituted at the C5 position with two different lipophilic groups, such as in 5-Benzyl-5-phenylimidazolidine-2,4-dione, these compounds often exhibit significant biological activities, most notably as anticonvulsant and anticancer agents.[2] This guide provides a comprehensive technical overview of 5-Benzyl-5-phenylimidazolidine-2,4-dione, detailing its synthesis, structural characterization, and exploring its therapeutic potential based on the well-established pharmacology of its structural class.
Molecular Structure and Physicochemical Properties
5-Benzyl-5-phenylimidazolidine-2,4-dione is characterized by a central five-membered hydantoin ring with a benzyl and a phenyl group attached to the same carbon atom (C5). This creates a quaternary, non-chiral center.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄N₂O₂ | [3] |
| Molecular Weight | 266.29 g/mol | [3] |
| SMILES Notation | C1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)C3=CC=CC=C3 | [3] |
| CAS Number | 4927-43-9 |
Synthesis of 5-Benzyl-5-phenylimidazolidine-2,4-dione: The Bucherer-Bergs Reaction
The most common and efficient method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[4] This one-pot, multicomponent reaction involves the treatment of a ketone with an alkali metal cyanide and ammonium carbonate. For the synthesis of 5-Benzyl-5-phenylimidazolidine-2,4-dione, the starting ketone is benzyl phenyl ketone.
Reaction Mechanism
The Bucherer-Bergs reaction proceeds through several key steps:
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Cyanohydrin Formation: The ketone reacts with cyanide to form a cyanohydrin intermediate.
-
Aminonitrile Formation: The cyanohydrin then reacts with ammonia, derived from ammonium carbonate, to form an aminonitrile.
-
Cyclization and Rearrangement: The aminonitrile undergoes cyclization with carbon dioxide, also from ammonium carbonate, to form a carbamic acid intermediate which then cyclizes and rearranges to the final hydantoin product.
Experimental Protocol: A Representative Synthesis of a 5-Substituted-5-Benzyl Hydantoin
Materials:
-
Benzylacetone (Phenylacetone)
-
Sodium Cyanide (NaCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzylacetone in a 1:1 mixture of ethanol and water.
-
Add sodium cyanide and ammonium carbonate to the solution.
-
Heat the reaction mixture at 60°C with constant stirring. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the crude product by filtration.
-
Recrystallize the crude product from 50% ethanol to obtain pure 5-methyl-5-benzyl hydantoin.
Expected Yield: Approximately 70%[4]
Caption: General workflow for the synthesis of 5-Benzyl-5-phenylimidazolidine-2,4-dione.
Structural Elucidation through Spectroscopic Analysis
The confirmation of the chemical structure of 5-Benzyl-5-phenylimidazolidine-2,4-dione is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following tables provide representative data based on the analysis of closely related 5,5-disubstituted hydantoins.[4][5]
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: Representative ¹H and ¹³C NMR Data
| ¹H NMR (in DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic Protons | ~7.0 - 7.5 | Multiplet | Phenyl and Benzyl rings |
| Benzyl CH₂ | ~3.0 - 3.3 | Singlet | -CH₂-Ph |
| NH Protons | ~8.0 and ~10.5 | Singlet | N1-H and N3-H |
| ¹³C NMR (in DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment | |
| Carbonyl C=O | ~177 and ~156 | C4=O and C2=O | |
| Aromatic Carbons | ~125 - 138 | Phenyl and Benzyl rings | |
| Quaternary Carbon | ~64 | C5 | |
| Benzyl CH₂ | ~38 | -CH₂-Ph |
Data is representative for 5,5-disubstituted hydantoins and adapted from literature values for similar compounds.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Representative IR Absorption Bands
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| ~3200 - 3300 | N-H Stretch | Amide (Hydantoin ring) |
| ~3000 - 3100 | C-H Stretch | Aromatic |
| ~1710 and ~1770 | C=O Stretch | Carbonyl (Hydantoin ring) |
| ~1450 - 1600 | C=C Stretch | Aromatic |
Data is representative for 5,5-disubstituted hydantoins.[4][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 3: Representative Mass Spectrometry Data
| m/z Value | Interpretation |
| ~266 | [M]⁺ (Molecular Ion) |
| ~193 | Loss of Benzyl radical |
| ~180 | Further fragmentation |
| ~104 | Toluene fragment |
| ~77 | Phenyl fragment |
Fragmentation pattern is predicted based on the structure and data from similar compounds.[5]
Potential Biological Activities and Mechanisms of Action
The 5,5-disubstituted hydantoin scaffold is a well-established pharmacophore with a range of biological activities. The primary therapeutic areas of interest for these compounds are epilepsy and cancer.
Anticonvulsant Activity
Many 5,5-disubstituted hydantoins, most notably phenytoin (5,5-diphenylhydantoin), are potent anticonvulsant drugs.[2] Their primary mechanism of action is the blockade of voltage-gated sodium channels in neurons.[1] By stabilizing the inactive state of these channels, they reduce the repetitive firing of action potentials that underlies seizure activity. It is highly probable that 5-Benzyl-5-phenylimidazolidine-2,4-dione would exhibit a similar mechanism of action.
Caption: Proposed mechanism of anticonvulsant activity via sodium channel blockade.
Anticancer Activity
Recent research has highlighted the anticancer potential of 5,5-disubstituted hydantoin derivatives.[7] Their mechanism of action in cancer is often multifactorial and can include:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): Some hydantoin derivatives have been shown to inhibit the activity of RTKs such as the Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells and drive proliferation.[8]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells.
-
Cell Cycle Arrest: They can halt the cell cycle, preventing cancer cells from dividing and proliferating.
-
Anti-invasive and Anti-migratory Effects: Some derivatives have been shown to reduce the ability of cancer cells to invade surrounding tissues and metastasize.[7]
Given the structural similarities to known anticancer hydantoins, 5-Benzyl-5-phenylimidazolidine-2,4-dione is a promising candidate for further investigation as an anticancer agent.
Conclusion and Future Directions
5-Benzyl-5-phenylimidazolidine-2,4-dione is a molecule of significant interest within the field of medicinal chemistry. Its synthesis is readily achievable through the robust Bucherer-Bergs reaction, and its structure can be unequivocally confirmed using standard spectroscopic techniques. Based on the extensive research into the 5,5-disubstituted hydantoin class of compounds, it holds considerable promise as a lead compound for the development of novel anticonvulsant and anticancer therapies. Future research should focus on the specific synthesis and biological evaluation of 5-Benzyl-5-phenylimidazolidine-2,4-dione to elucidate its precise pharmacological profile and to explore the potential for further structural modifications to enhance its therapeutic efficacy and selectivity.
References
-
Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC Publishing. Available from: [Link]
-
A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI. Available from: [Link]
-
Phenylhydantoin. PubChem. Available from: [Link]
-
5,5-Disubstituted hydantoins: syntheses and anti-HIV activity. ACS Publications. Available from: [Link]
-
Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. PMC. Available from: [Link]
-
5,5-Diphenylhydantoin, 3-acetyl-. PubChem. Available from: [Link]
-
(S)-5-Benzyl- and 5-benzylidene-imidazo-4-one derivatives synthesized and studied for an understanding of their thermal reactivity. ResearchGate. Available from: [Link]
-
Chemical racemization of 5-benzylhydantoin. The Journal of Organic Chemistry. Available from: [Link]
-
Synthetic route for preparation of 5-methyl-5-benzyl hydantoin. ResearchGate. Available from: [Link]
-
Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar. Available from: [Link]
-
N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Publications. Available from: [Link]
-
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. Available from: [Link]
-
Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. PMC. Available from: [Link]
-
Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. MDPI. Available from: [Link]
-
2,4-Imidazolidinedione, 1,3-dimethyl-5,5-diphenyl-. NIST WebBook. Available from: [Link]
-
1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]
-
Hydantoin, 5-benzylidene-2-thio-. NIST WebBook. Available from: [Link]
-
Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. PubMed. Available from: [Link]
-
Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. PubMed. Available from: [Link]
-
5-Benzyl-hydantoin. SpectraBase. Available from: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]
-
Solved Tabulate IR Spectra for 5,5-Diphenylhydantoin. Chegg.com. Available from: [Link]
-
Synthesis and Activity of 1,3,5-Triphenylimidazolidine-2,4-diones and 1,3,5-Triphenyl-2-thioxoimidazolidin-4-ones. Pharmacie - UCL-Bruxelles, Belgique. Available from: [Link]
-
Dual mechanisms of action of the 5-benzylidene-hydantoin UPR1024 on lung cancer cell lines. PubMed. Available from: [Link]
-
Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. Available from: [Link]
Sources
- 1. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Benzyl-5-phenylimidazolidine-2,4-dione (4927-43-9) for sale [vulcanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Solved Tabulate IR Spectra for 5,5-Diphenylhydantoin, | Chegg.com [chegg.com]
- 7. Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual mechanisms of action of the 5-benzylidene-hydantoin UPR1024 on lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
